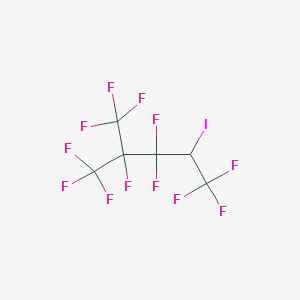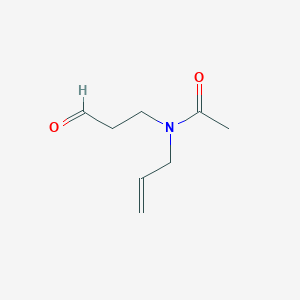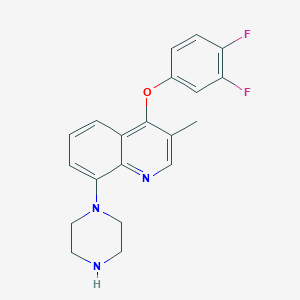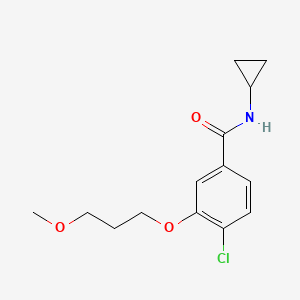
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dibenzyl groups, a dihydroxypentanoyl moiety, and an L-glutamate backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in the dihydroxypentanoyl moiety are often protected using tert-butyldimethylsilyl (TBDMS) groups to prevent them from reacting during subsequent steps.
Formation of the Amide Bond: The protected dihydroxypentanoyl moiety is then coupled with L-glutamate using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous conditions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate can undergo various chemical reactions, including:
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydroxy-2,3-pentanedione: A related compound with similar dihydroxypentanoyl moiety but lacking the dibenzyl and L-glutamate groups.
Indole Derivatives: Compounds containing indole moieties that exhibit similar biological activities.
Uniqueness
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate is unique due to its combination of dibenzyl groups, dihydroxypentanoyl moiety, and L-glutamate backbone. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
915193-98-5 |
|---|---|
Formule moléculaire |
C24H29NO7 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
dibenzyl (2S)-2-(4,5-dihydroxypentanoylamino)pentanedioate |
InChI |
InChI=1S/C24H29NO7/c26-15-20(27)11-13-22(28)25-21(24(30)32-17-19-9-5-2-6-10-19)12-14-23(29)31-16-18-7-3-1-4-8-18/h1-10,20-21,26-27H,11-17H2,(H,25,28)/t20?,21-/m0/s1 |
Clé InChI |
DIHUOGBYYSLVDX-LBAQZLPGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)CCC(CO)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)



![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)

![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)

![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
